molecular formula C21H28O3 B13914353 Triptohairic acid

Triptohairic acid

Cat. No.: B13914353
M. Wt: 328.4 g/mol
InChI Key: DJRFNRVSOMFEMZ-UWJYYQICSA-N
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Description

Triptohairic acid is a natural product isolated from the stems of Tripterygium wilfordii, a plant known for its medicinal properties. This compound belongs to the class of diterpenoids and has shown significant anti-inflammatory activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triptohairic acid can be synthesized through various chemical reactions involving diterpenoid precursors. The synthetic routes typically involve multiple steps, including oxidation, reduction, and cyclization reactions. Specific reaction conditions such as temperature, pressure, and the use of catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound primarily relies on the extraction from Tripterygium wilfordii stems. The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Triptohairic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes .

Scientific Research Applications

Triptohairic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of triptohairic acid involves its interaction with specific molecular targets and pathways. It exerts its anti-inflammatory effects by inhibiting the activity of pro-inflammatory enzymes and cytokines. The compound also modulates signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway .

Comparison with Similar Compounds

Similar Compounds

Triptohairic acid can be compared with other diterpenoids isolated from Tripterygium wilfordii, such as triptolide and celastrol. These compounds share similar structural features and biological activities .

Uniqueness

What sets this compound apart from other similar compounds is its specific molecular structure, which contributes to its unique anti-inflammatory properties. Unlike triptolide and celastrol, this compound has a distinct arrangement of functional groups that enhance its reactivity and potency .

Conclusion

This compound is a valuable compound with significant anti-inflammatory activity and diverse scientific research applications. Its unique chemical structure and reactivity make it an important subject of study in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C21H28O3

Molecular Weight

328.4 g/mol

IUPAC Name

(4aS,10aS)-6-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid

InChI

InChI=1S/C21H28O3/c1-12(2)16-10-14-6-7-17-13(3)15(20(22)23)8-9-21(17,4)18(14)11-19(16)24-5/h10-12,17H,6-9H2,1-5H3,(H,22,23)/t17-,21-/m0/s1

InChI Key

DJRFNRVSOMFEMZ-UWJYYQICSA-N

Isomeric SMILES

CC1=C(CC[C@]2([C@H]1CCC3=CC(=C(C=C32)OC)C(C)C)C)C(=O)O

Canonical SMILES

CC1=C(CCC2(C1CCC3=CC(=C(C=C32)OC)C(C)C)C)C(=O)O

Origin of Product

United States

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